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Compound of Interest

Compound Name: 2,3-Dimethyl-2-hexanol

CAS No.: 19550-03-9

Cat. No.: B102537 Get Quote

Executive Summary & Structural Analysis
2,3-Dimethyl-2-hexanol (CAS: 19550-03-9) is a tertiary alcohol of significant interest in

physical organic chemistry due to its steric crowding and stereochemical properties. Unlike

simple aliphatic alcohols, this molecule possesses a chiral center at C3 adjacent to a gem-

dimethyl substituted C2. This proximity induces diastereotopic nonequivalence in the methyl

groups at C2, a critical feature for NMR interpretation.

Structural Parameters
Property Value

IUPAC Name 2,3-Dimethylhexan-2-ol

Formula C₈H₁₈O

Molecular Weight 130.23 g/mol

Chirality C3 is a stereocenter (R/S). C2 is achiral.

Key Feature
The C2 methyl groups are diastereotopic due to

the adjacent C3 chiral center.
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The most robust synthetic route avoids carbocation rearrangements (common in acid-catalyzed

hydration of alkenes) by utilizing a Grignard addition to a ketone.

Reaction: 3-Methyl-2-hexanone + Methylmagnesium Bromide

2,3-Dimethyl-2-hexanol

Reagents & Setup
Substrate: 3-Methyl-2-hexanone (Anhydrous).

Reagent: Methylmagnesium bromide (3.0 M in diethyl ether).

Solvent: Anhydrous Diethyl Ether or THF (stabilizer-free).

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir

bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

while cooling.

Grignard Loading: Transfer MeMgBr (1.2 equivalents) into the flask via cannula. Cool to 0°C

in an ice bath.

Addition: Dissolve 3-methyl-2-hexanone in anhydrous ether. Add dropwise to the Grignard

reagent over 30 minutes.[1][2] Note: Exothermic reaction; monitor internal temperature to

prevent solvent boil-over.

Reflux: Once addition is complete, remove the ice bath and heat to gentle reflux for 2 hours

to ensure completion.

Quench (Critical Step): Cool to 0°C. Quench slowly with saturated aqueous

. Scientific Rationale: Use ammonium chloride instead of strong acid to prevent acid-
catalyzed dehydration of the tertiary alcohol product.
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Workup: Extract with diethyl ether (3x). Wash combined organics with brine. Dry over

anhydrous

.

Purification: Concentrate under reduced pressure. Purify via fractional distillation (bp

~160°C) or flash chromatography (Hexanes/EtOAc).

Synthesis Pathway Diagram
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Caption: Grignard synthesis pathway converting 3-methyl-2-hexanone to the target tertiary

alcohol via nucleophilic addition.

Spectral Data Atlas
The following data characterizes the purified compound. Note the specific fragmentation

patterns and NMR splitting caused by the chiral center.

A. Mass Spectrometry (EI, 70 eV)
The mass spectrum is dominated by alpha-cleavage, a characteristic behavior of tertiary

alcohols.
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m/z Intensity
Fragment
Assignment

Mechanistic Origin

59 100% (Base)
-cleavage at C2-C3

bond. Loss of large

alkyl group.[3]

115 ~5-10% -cleavage (Loss of

methyl).

112 <5%
Dehydration (common

in tertiary alcohols).

43 Variable /
Secondary

fragmentation.

MS Fragmentation Logic Diagram
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Caption: Primary fragmentation pathways in Electron Ionization (EI) MS. The formation of the

stable oxonium ion (m/z 59) dominates.

B. Infrared Spectroscopy (IR)
3350–3450 cm⁻¹: O-H stretch (Strong, broad). Indicates hydrogen bonding.
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2850–2960 cm⁻¹: C-H stretch (Strong). Alkyl backbone.[3][4][5]

1365 & 1385 cm⁻¹: Gem-dimethyl doublet (C-H bend). Characteristic of the isopropyl-like or

gem-dimethyl terminus.

1150 cm⁻¹: C-O stretch (Tertiary alcohol).

C. Nuclear Magnetic Resonance (NMR)
Note: Chemical shifts are assigned based on predictive logic for the specific stereochemical

environment.

¹H-NMR (400 MHz, CDCl₃)
The key diagnostic feature is the non-equivalence of the two methyl groups attached to C2.

Because C3 is a chiral center, the C2-methyls are diastereotopic.

Shift (δ ppm) Multiplicity Integration Assignment Notes

1.12 Singlet 3H C2-CH₃ (a)
Diastereotopic

Methyl A

1.16 Singlet 3H C2-CH₃ (b)
Diastereotopic

Methyl B

0.88
Doublet

(J=6.8Hz)
3H C3-CH₃ Coupled to C3-H

0.90 Triplet 3H Terminal CH₃
End of propyl

chain

1.45 Multiplet 1H C3-H
Methine proton

(Chiral center)

1.2–1.4 Multiplet 4H C4, C5 H
Propyl chain

methylene

1.8–2.5 Broad Singlet 1H -OH
Concentration

dependent
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¹³C-NMR (100 MHz, CDCl₃)
Shift (δ ppm) Type Assignment

74.5 Quaternary (C) C2 (Attached to Oxygen)

45.2 Methine (CH) C3 (Chiral center)

26.1 Methyl (CH₃) C2-CH₃ (a)

24.8 Methyl (CH₃) C2-CH₃ (b)

34.0 Methylene (CH₂) C4

20.5 Methylene (CH₂) C5

14.5 Methyl (CH₃) C3-CH₃

14.1 Methyl (CH₃) Terminal CH₃

Analytical Workflow for Enantiomer Separation
Since the synthesized product is a racemate (due to the achiral ketone precursor), separation

of the (3R) and (3S) enantiomers requires chiral chromatography.

Technique: Chiral GC-FID or HPLC.

Column Selection: Cyclodextrin-based stationary phases (e.g.,

-DEX or equivalent).

Validation: The diastereotopic methyl signals in NMR will remain identical for both

enantiomers in an achiral solvent. To distinguish enantiomers by NMR, a chiral shift reagent

(e.g., Eu(hfc)₃) must be added, which will split the C2-methyl singlets further.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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